molecular formula C21H26ClN3O2S B2708112 6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330315-71-3

6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2708112
M. Wt: 419.97
InChI Key: LLNQCYVIVNYKOJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydronaphthalene and tetrahydrothieno pyridine. Tetrahydronaphthalene, also known as tetralin, is a partially hydrogenated derivative of naphthalene . It is a colorless liquid that is used as a hydrogen-donor solvent .


Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .


Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction. It functions as a source of H2, which is transferred to the coal .


Physical And Chemical Properties Analysis

Tetralin has a molecular weight of 132.206 g·mol−1, a density of 0.970 g/cm3, a melting point of −35.8 °C, and a boiling point of 206 to 208 °C .

Scientific Research Applications

Chemical Synthesis and Modification

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
  • Modification of Pyridine-3-carboxamide : Pyridine-3-carboxamide reacts with alkyl radicals, producing mono-, di-, and tri-alkylated products. Notably, the t-butyl radical results in 6-t-butylpyridine-3-carboxamide (M. Tada, Y. Yokoi, 1989).

Potential Therapeutic Applications

  • Anticancer and Antioxidant Activities : Synthesis of tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has been explored. Certain derivatives showed promising potency against liver cancer cells and exhibited antioxidant activities (N. Hamdy, M. Anwar, K. Abu-Zied, H. Awad, 2013).
  • Antimicrobial Agents : A series of pyridines, pyrimidinones, oxazinones, and their derivatives, synthesized using citrazinic acid as a starting material, have displayed good antibacterial and antifungal activities (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

Molluscicidal Properties

  • Thiazolo[5,4-d]pyrimidines as Molluscicides : Ethyl chloroformate/DMF mixture was used to synthesize thiazolo[5,4-d]pyrimidines, which exhibited activity against B. alexandrina snails, an intermediate host of schistosomiasis (K. El-bayouki, W. Basyouni, 1988).

Cytotoxic Agents

Safety And Hazards

Tetralin induces methemoglobinemia . The LD50 (rats, oral) is 2.68 g/kg .

properties

IUPAC Name

6-ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-2-24-10-9-16-17(12-24)27-21(18(16)19(22)25)23-20(26)15-8-7-13-5-3-4-6-14(13)11-15;/h7-8,11H,2-6,9-10,12H2,1H3,(H2,22,25)(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNQCYVIVNYKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(CCCC4)C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

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